molecular formula C10H6O5 B14170984 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate CAS No. 924893-04-9

2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate

Cat. No.: B14170984
CAS No.: 924893-04-9
M. Wt: 206.15 g/mol
InChI Key: RNCMDRXLKSQQHW-UHFFFAOYSA-N
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Description

2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate is a chemical compound that belongs to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate typically involves the reaction of 2-Oxo-2H-1-benzopyran-3-carboxylic acid with a carbonate source. One common method is the reaction of the carboxylic acid with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzopyran derivatives .

Scientific Research Applications

2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic processes. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

    2-Oxo-2H-1-benzopyran-3-carboxylic acid: A precursor in the synthesis of 2-Oxo-2H-1-benzopyran-3-yl hydrogen carbonate.

    2-Oxo-2H-1-benzopyran-3-carbonitrile: Another benzopyran derivative with different functional groups.

    2-Oxo-2H-benzo[h]benzopyran: A structurally related compound with additional fused rings.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

924893-04-9

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

(2-oxochromen-3-yl) hydrogen carbonate

InChI

InChI=1S/C10H6O5/c11-9-8(15-10(12)13)5-6-3-1-2-4-7(6)14-9/h1-5H,(H,12,13)

InChI Key

RNCMDRXLKSQQHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)OC(=O)O

Origin of Product

United States

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